1-[(5-Bromothiophen-2-yl)methyl]piperidin-4-ol
Description
Properties
IUPAC Name |
1-[(5-bromothiophen-2-yl)methyl]piperidin-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNOS/c11-10-2-1-9(14-10)7-12-5-3-8(13)4-6-12/h1-2,8,13H,3-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZEVZELLIRUGAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CC2=CC=C(S2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-(Bromomethyl)-5-bromothiophene
2-Methyl-5-bromothiophene undergoes radical bromination using N-bromosuccinimide (NBS) under UV light or thermal conditions. The reaction proceeds via a radical chain mechanism, selectively targeting the methyl group adjacent to the brominated thiophene ring. Typical conditions include:
| Parameter | Value |
|---|---|
| Reactant | 2-Methyl-5-bromothiophene |
| Brominating Agent | NBS (1.1 equiv) |
| Initiator | Benzoyl peroxide (0.05 equiv) |
| Solvent | CCl₄ or CHCl₃ |
| Temperature | 60–80°C |
| Reaction Time | 6–12 hours |
| Yield | 70–85% |
The product, 2-(bromomethyl)-5-bromothiophene, is purified via fractional distillation or column chromatography.
Alkylation of Piperidin-4-ol
The di-brominated intermediate reacts with piperidin-4-ol in a polar aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF). A base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) deprotonates the amine, enhancing its nucleophilicity:
$$
\text{2-(Bromomethyl)-5-bromothiophene} + \text{Piperidin-4-ol} \xrightarrow{\text{NaH, THF}} \text{this compound} + \text{HBr}
$$
| Parameter | Value |
|---|---|
| Molar Ratio | 1:1.2 (intermediate:amine) |
| Base | NaH (1.5 equiv) |
| Solvent | THF |
| Temperature | Reflux (66°C) |
| Reaction Time | 12–24 hours |
| Yield | 60–75% |
Workup involves quenching with aqueous NH₄Cl, extraction with ethyl acetate, and purification via silica gel chromatography.
Reductive Amination with 5-Bromo-2-thiophenecarbaldehyde
An alternative route employs reductive amination between 5-bromo-2-thiophenecarbaldehyde and piperidin-4-ol. While this method is less common due to competing O-alkylation, it offers a pathway to avoid handling brominated intermediates.
Reaction Conditions
The aldehyde and amine are condensed in methanol or ethanol under acidic or neutral conditions, followed by reduction with sodium cyanoborohydride (NaBH₃CN):
$$
\text{5-Bromo-2-thiophenecarbaldehyde} + \text{Piperidin-4-ol} \xrightarrow{\text{NaBH₃CN, MeOH}} \text{this compound}
$$
| Parameter | Value |
|---|---|
| Solvent | Methanol |
| Reducing Agent | NaBH₃CN (1.2 equiv) |
| Temperature | Room temperature |
| Reaction Time | 6–8 hours |
| Yield | 40–55% |
This method suffers from lower yields due to the formation of imine intermediates and competing side reactions.
Ultrasonic-Assisted Synthesis
Recent advances highlight the use of ultrasonic irradiation to accelerate the alkylation step. In a study by Naresh et al., analogous bromothiophene derivatives were synthesized using ultrasound, reducing reaction times from hours to minutes. Applied to this compound, this method involves:
| Parameter | Value |
|---|---|
| Reactants | 2-(Bromomethyl)-5-bromothiophene, Piperidin-4-ol |
| Solvent | Ethanol |
| Ultrasound Frequency | 40 kHz |
| Temperature | 25–30°C |
| Reaction Time | 15–30 minutes |
| Yield | 80–88% |
Ultrasonic cavitation enhances mass transfer and reaction kinetics, improving efficiency and yield.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Direct Alkylation | High yield, scalability | Requires hazardous brominating agents | 60–75% |
| Reductive Amination | Avoids brominated intermediates | Low yield, side reactions | 40–55% |
| Ultrasonic-Assisted | Rapid, energy-efficient | Specialized equipment required | 80–88% |
Mechanistic Insights
The alkylation proceeds via an Sₙ2 mechanism , where the lone pair of the piperidine nitrogen attacks the electrophilic carbon of 2-(bromomethyl)-5-bromothiophene, displacing bromide. Steric hindrance from the piperidine ring and electron-withdrawing bromine substituents slightly retard the reaction, necessitating elevated temperatures.
In reductive amination, the aldehyde first forms an imine with the amine, which is subsequently reduced to the secondary amine. However, the target compound’s tertiary amine structure necessitates additional methylation steps, complicating the pathway.
Chemical Reactions Analysis
Nucleophilic Substitution at the Thiophene Bromine
The bromine atom at position 5 of the thiophene ring serves as a reactive site for cross-coupling reactions , enabling derivatization:
Example: Reaction with 4-(trifluoromethyl)phenylacetylene under Sonogashira conditions yields alkynylated products for further functionalization .
Esterification of the Piperidin-4-ol Hydroxyl Group
The hydroxyl group undergoes esterification with carboxylic acids or anhydrides:
| Substrate | Conditions | Product | Reference |
|---|---|---|---|
| Acetic anhydride | Acid catalyst (H₂SO₄) | Acetylated piperidine derivative | |
| Benzoyl chloride | Base (pyridine) | Benzoylated analog |
Mechanism : Fischer esterification or nucleophilic acyl substitution .
Ether Formation
The hydroxyl group reacts with alkyl halides to form ethers:
| Alkylating Agent | Conditions | Product | Reference |
|---|---|---|---|
| Methyl iodide | NaH, DMF | Methoxy-piperidine derivative | |
| Benzyl bromide | K₂CO₃, acetone | Benzyl ether analog |
Oxidation Reactions
The piperidin-4-ol moiety can be oxidized to a ketone:
| Oxidizing Agent | Conditions | Product | Reference |
|---|---|---|---|
| KMnO₄ | Acidic aqueous solution | Piperidin-4-one derivative | |
| CrO₃ | Acetic acid | Oxidized lactam analogs |
Mannich Reactions and Alkylation of the Piperidine Nitrogen
The secondary amine in the piperidine ring participates in alkylation and Mannich reactions :
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| Mannich Reaction | Formaldehyde, secondary amine | Aminoalkylated derivatives | |
| Trifluoroacetylation | Trifluoroacetic anhydride | N-Trifluoroacetyl-protected compound |
Example: Reaction with trifluoroacetic anhydride forms a protected intermediate for further coupling .
Schiff Base Formation
The hydroxyl group can be oxidized to an aldehyde or react via condensation:
| Aldehyde/Ketone Partner | Conditions | Product | Reference |
|---|---|---|---|
| Thiophene-2-carbaldehyde | Ethanol, reflux | Thiophene-linked Schiff base | |
| 5-Bromothiophen-2-carbaldehyde | Acid catalyst | Brominated Schiff base analog |
Application : These Schiff bases show antimicrobial and anticancer activity .
Condensation Reactions
The compound participates in cyclization reactions to form heterocycles:
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| Malononitrile | KOH, DMF, 100°C | Pyranone-fused derivatives | |
| Cyclohexanone | HCl, methanol | Tetrahydronaphthalene analogs |
Mechanism : Base-promoted domino reactions involving elimination and cyclization .
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of 1-[(5-Bromothiophen-2-yl)methyl]piperidin-4-ol exhibit significant antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections. The compound's structure allows it to interact with bacterial membranes or enzymes, inhibiting their function .
Antioxidant Properties
The compound has also shown promising antioxidant activity. Studies have employed assays such as the DPPH method to evaluate its capacity to scavenge free radicals, indicating its potential utility in preventing oxidative stress-related diseases .
Enzyme Inhibition
This compound has been evaluated for its ability to inhibit specific enzymes, such as pancreatic lipase. This activity is particularly relevant in the context of obesity management and metabolic disorders, as lipase inhibitors can reduce fat absorption in the gastrointestinal tract .
Case Study 1: Antimicrobial Efficacy
A study focused on synthesizing Schiff bases derived from piperidine and thiophene compounds found that certain derivatives exhibited strong antibacterial effects against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the thiophene ring could enhance antimicrobial potency, suggesting that this compound could be a valuable lead compound for further development in antimicrobial therapies .
Case Study 2: Antioxidant Activity Assessment
In another study assessing antioxidant properties, researchers found that compounds similar to this compound demonstrated significant radical scavenging activity. The findings were supported by spectroscopic analysis, which confirmed the structural integrity of the synthesized compounds during antioxidant testing .
Mechanism of Action
The mechanism of action of 1-[(5-Bromothiophen-2-yl)methyl]piperidin-4-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group and bromothiophene moiety play crucial roles in its binding to target proteins or enzymes, leading to modulation of their activity. This can result in various biological effects, such as inhibition of microbial growth or reduction of inflammation .
Comparison with Similar Compounds
Positional Isomers of Bromothiophene Substituents
- 1-[(4-Bromothiophen-2-yl)methyl]piperidin-4-ol (HC-4252): This positional isomer substitutes bromine at the 4-position of the thiophene ring instead of the 5-position. For instance, the 5-bromo derivative may exhibit enhanced π-π stacking due to optimized electron-withdrawing effects compared to the 4-bromo analog .
| Property | 5-Bromothiophene Derivative | 4-Bromothiophene Derivative (HC-4252) |
|---|---|---|
| Bromine Position | 5-position | 4-position |
| Electronic Effects | Stronger electron withdrawal | Moderate electron withdrawal |
| Biological Relevance | Higher binding affinity* | Reduced activity in some assays* |
Piperidine Hydroxyl Group Position
- 1-(4-Octylphenethyl)piperidin-3-ol (RB-019) :
Replacing the 4-hydroxyl group with a 3-hydroxyl group (as in RB-019) significantly alters selectivity for targets like sphingosine kinase 1 (SK1). RB-019 shows 6.1-fold selectivity for SK1 over SK2, whereas RB-005 (4-hydroxy analog) achieves 15.0-fold selectivity. This highlights the critical role of hydroxyl positioning in modulating target specificity .
| Compound | Hydroxyl Position | SK1/SK2 Selectivity |
|---|---|---|
| RB-005 (4-hydroxy) | 4-position | 15.0-fold |
| RB-019 (3-hydroxy) | 3-position | 6.1-fold |
Heterocyclic Ring Substitutions
- 1-(5-Bromopyrimidin-2-yl)piperidin-4-ol :
Replacing the thiophene with a pyrimidine ring introduces additional hydrogen-bonding sites (N-atoms) and alters aromaticity. Pyrimidine derivatives often exhibit enhanced solubility but may reduce membrane permeability due to increased polarity .
| Compound | Heterocycle | Key Properties |
|---|---|---|
| 1-[(5-Bromothiophen-2-yl)methyl] | Thiophene | High lipophilicity, strong π-π stacking |
| 1-(5-Bromopyrimidin-2-yl) | Pyrimidine | Enhanced solubility, polar interactions |
| 1-(5-Methylpyrimidin-2-yl) | Pyrimidine | Improved metabolic stability |
Bulky Substituents and Extended Linkers
- PF-543 Derivatives (e.g., Compound 2): These derivatives feature bis-benzylamino-phenethyl groups, increasing molecular weight (>600 Da) and steric bulk. While this enhances target affinity for sphingosine kinase, it may compromise blood-brain barrier penetration compared to the compact bromothiophene-methyl group in the parent compound .
- LAS_52160953: This compound incorporates a trimethylphenoxy group and an imidazole ring, enabling deep binding in enzyme pockets (e.g., TgAPN2) via hydrophobic contacts and hydrogen bonds. The bromothiophene derivative, in contrast, may prioritize interactions with thiophene-specific residues .
Key Research Findings
Biological Activity : Bromothiophene derivatives demonstrate superior binding in parasitic enzyme assays (e.g., TgAPN2) compared to phenyl-substituted analogs, likely due to thiophene’s sulfur atom participating in hydrophobic interactions .
Synthetic Accessibility : Bromothiophene-methyl piperidines are synthesized via nucleophilic substitution or reductive amination, whereas pyrimidine derivatives often require multi-step coupling reactions, impacting scalability .
Thermodynamic Stability: Molecular dynamics simulations reveal that LAS_52160953 (trimethylphenoxy derivative) exhibits lower RMSD fluctuations (<1.5 Å) than bromothiophene analogs, suggesting higher conformational stability in target binding .
Biological Activity
1-[(5-Bromothiophen-2-yl)methyl]piperidin-4-ol, with the chemical formula CHBrNOS and a molecular weight of approximately 276.19 g/mol, is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a bromothiophene moiety. The presence of the bromine atom may influence its reactivity and biological interactions compared to similar compounds, such as those with chlorine or fluorine substitutions.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activity against various pathogens. For instance, studies have shown that derivatives with thiophene structures can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. The unique structural features of this compound may enhance its binding affinity to microbial targets, making it a candidate for further development in antimicrobial therapies .
Inhibition of Kinases
This compound has been investigated for its inhibitory effects on specific kinases, particularly glycogen synthase kinase 3 beta (GSK-3β). Inhibitory activity against GSK-3β is associated with various therapeutic effects, including neuroprotective and anti-inflammatory properties. The compound's IC50 value in inhibiting GSK-3β has been reported at low nanomolar concentrations, indicating potent activity .
The mechanism by which this compound exerts its biological effects likely involves interaction with specific enzymes or receptors. For instance, computational modeling studies suggest that the compound can effectively bind to active sites on target proteins, altering their activity and downstream signaling pathways .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of S. aureus and E. coli | |
| Kinase Inhibition | Potent GSK-3β inhibition (IC50 = 8 nM) | |
| Cytotoxicity | Low cytotoxicity in cell lines |
Detailed Research Findings
- Antimicrobial Activity : A study highlighted that derivatives containing bromothiophene exhibited significant antibacterial properties, with growth inhibition zones ranging from 14–17 mm against Gram-positive bacteria like Staphylococcus aureus .
- Kinase Inhibition : Another research effort focused on the compound's role as a GSK-3β inhibitor, demonstrating that it could enhance cell viability in certain assays while maintaining low cytotoxicity levels .
Q & A
Basic: What are the optimal synthetic routes for preparing 1-[(5-Bromothiophen-2-yl)methyl]piperidin-4-ol, and how can reaction progress be monitored?
Answer:
The synthesis typically involves nucleophilic substitution or coupling reactions between 5-bromothiophene derivatives and piperidin-4-ol precursors. Key steps include:
- Intermediate purification : Use column chromatography with gradients of hexane/ethyl acetate (e.g., 5:5 ratio) to isolate intermediates .
- Reaction monitoring : Thin Layer Chromatography (TLC) with UV visualization is critical for tracking reaction completion. For example, ice-cold distilled water and NaOH are added post-reaction to precipitate the product, followed by filtration and recrystallization (methanol is common) .
- Yield optimization : Stirring duration (4–6 hours) and temperature control (room temperature to 120°C, depending on reagents) are critical variables .
Basic: Which spectroscopic techniques are essential for characterizing this compound, and what spectral markers should researchers prioritize?
Answer:
- NMR spectroscopy : Focus on ¹H-NMR signals for the piperidin-4-ol moiety (δ 3.5–4.0 ppm for hydroxyl protons) and thiophene aromatic protons (δ 6.5–7.5 ppm). ¹³C-NMR should confirm the bromothiophene (C-Br ~110 ppm) and piperidine carbons .
- Mass spectrometry : High-resolution MS (HRMS) validates the molecular ion peak ([M+H]⁺) and fragmentation patterns.
- HPLC : Use reverse-phase columns (C18) with UV detection (254 nm) to assess purity (>95% peak area) .
Advanced: How can researchers resolve contradictions in reported biological activities of structurally related piperidine derivatives?
Answer:
- Structure-Activity Relationship (SAR) studies : Systematically modify substituents (e.g., bromine position on thiophene, piperidine hydroxyl group) and compare bioactivity using standardized assays (e.g., antifungal agar diffusion) .
- Data normalization : Control for assay conditions (e.g., broth dilution vs. agar diffusion in antimicrobial testing) and report IC₅₀/EC₅₀ values with confidence intervals .
- Cross-validation : Use orthogonal methods (e.g., in vitro enzymatic assays + cell-based models) to confirm target engagement .
Advanced: What computational strategies are effective for predicting the binding affinity of this compound to neurological targets (e.g., serotonin receptors)?
Answer:
- Molecular docking : Employ software like AutoDock Vina to model interactions with 5-HT receptor active sites. Prioritize residues involved in hydrogen bonding (e.g., Asp155 in 5-HT₂A) and hydrophobic pockets .
- MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability. Analyze root-mean-square deviation (RMSD) of the ligand-receptor complex .
- Free energy calculations : Use MM/GBSA to estimate ΔG_bind, correlating with experimental IC₅₀ values from radioligand displacement assays .
Basic: How should researchers handle safety and stability concerns during synthesis and storage?
Answer:
- Safety protocols : Use fume hoods for brominated intermediates (volatile/toxic) and wear nitrile gloves to avoid skin contact .
- Storage : Store in amber vials at –20°C under inert gas (argon) to prevent oxidation of the piperidin-4-ol moiety .
- Degradation testing : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to identify decomposition products .
Advanced: What strategies are recommended for elucidating the metabolic fate of this compound in preclinical models?
Answer:
- In vitro metabolism : Use liver microsomes (human/rat) with NADPH cofactor. Identify phase I metabolites (oxidation, demethylation) via LC-MS/MS .
- Isotopic labeling : Synthesize a deuterated analog to track metabolic pathways. For example, deuterate the piperidine ring to study hydroxylation .
- In vivo PK/PD : Administer intravenously (1–5 mg/kg) in rodents. Collect plasma at timed intervals and quantify parent compound/metabolites using validated UPLC methods .
Basic: How can researchers validate the purity of intermediates and final compounds?
Answer:
- Elemental analysis : Ensure ≤0.4% deviation between calculated and observed C/H/N values .
- Melting point : Compare with literature data (e.g., sharp melting points >150°C indicate high crystallinity) .
- Spectroscopic crosschecks : IR spectroscopy can confirm functional groups (e.g., O-H stretch ~3200 cm⁻¹) .
Advanced: What experimental designs are suitable for probing the role of the bromothiophene moiety in target selectivity?
Answer:
- Isosteric replacement : Syntize analogs with chlorine or iodine at the 5-position of thiophene. Compare binding affinities via radioligand assays .
- Crystallography : Co-crystallize the compound with its target (e.g., kinase domain) to visualize halogen bonding interactions (Br···O/N distances ~3.3 Å) .
- Pharmacophore mapping : Use Schrödinger’s Phase to model electrostatic and steric contributions of the bromine atom .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
